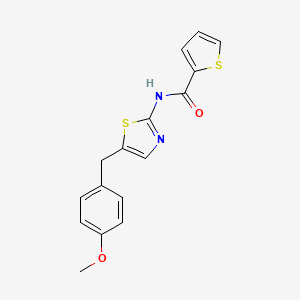

N-(5-(4-methoxybenzyl)thiazol-2-yl)thiophene-2-carboxamide

Description

Properties

IUPAC Name |

N-[5-[(4-methoxyphenyl)methyl]-1,3-thiazol-2-yl]thiophene-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2O2S2/c1-20-12-6-4-11(5-7-12)9-13-10-17-16(22-13)18-15(19)14-3-2-8-21-14/h2-8,10H,9H2,1H3,(H,17,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDYMCUARKJZHCW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CC2=CN=C(S2)NC(=O)C3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-(4-methoxybenzyl)thiazol-2-yl)thiophene-2-carboxamide typically involves multi-step reactions. One common method includes the reaction of 4-methoxybenzyl bromide with thiazole-2-thiol to form the intermediate, which is then reacted with thiophene-2-carboxylic acid chloride under appropriate conditions to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the synthesis generally follows similar routes as laboratory methods, with optimizations for larger scale production, including the use of continuous flow reactors and automated synthesis systems to enhance yield and purity .

Chemical Reactions Analysis

Types of Reactions

N-(5-(4-methoxybenzyl)thiazol-2-yl)thiophene-2-carboxamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazole and thiophene rings.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Halogenated reagents, nucleophiles like amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce corresponding alcohols or amines .

Scientific Research Applications

Antimicrobial Activity

The compound exhibits promising antibacterial properties, making it a candidate for developing new antimicrobial agents. Research has shown that derivatives of thiazole and thiophene compounds, similar to N-(5-(4-methoxybenzyl)thiazol-2-yl)thiophene-2-carboxamide, possess significant activity against both Gram-positive and Gram-negative bacteria.

Case Study: Hybrid Antimicrobials

A study investigated the antibacterial activity of thiazole derivatives in conjunction with cell-penetrating peptides. The results indicated that compounds combining thiazole with sulfonamide groups demonstrated potent antibacterial effects against various strains, including E. coli and Staphylococcus aureus. The zone of inhibition (ZOI) was measured in millimeters, showcasing the effectiveness of these compounds at varying concentrations .

| Compound | Concentration (mM) | ZOI (E. coli) | ZOI (S. aureus) | ZOI (B. subtilis) |

|---|---|---|---|---|

| 5a | 8 | 10.5 | 8 | 9 |

| 4 | 7.5 | 7 | 8 | - |

| 2 | 7.5 | 6 | - | - |

These findings suggest that this compound could be further explored as a hybrid antimicrobial agent .

Anticancer Potential

The anticancer properties of this compound have also been a focal point in recent studies. Thiophene and thiazole derivatives have been reported to exhibit cytotoxic effects against various cancer cell lines, including breast cancer.

Case Study: Cytotoxicity Evaluation

In a study focusing on the synthesis of thiazole derivatives, several compounds were evaluated for their anticancer activity against the MCF7 breast cancer cell line using the Sulforhodamine B assay. Compounds exhibited varying levels of cytotoxicity, with some showing significant inhibition of cell proliferation .

| Compound ID | IC50 Value (µM) |

|---|---|

| d6 | 12 |

| d7 | 15 |

This study highlights the potential of this compound as an effective anticancer agent through structural modifications that enhance its activity against cancer cells .

Molecular Docking Studies

Molecular docking studies have been employed to understand the binding interactions of this compound with target proteins involved in bacterial resistance and cancer proliferation.

Case Study: Binding Affinity Analysis

A molecular docking analysis was conducted using Schrodinger software to evaluate how well synthesized thiazole derivatives bind to specific receptors. The results indicated strong binding affinities for certain compounds, suggesting that modifications to the thiazole ring could improve efficacy against targeted diseases .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the pharmacological properties of this compound.

Key Findings:

Mechanism of Action

The mechanism of action of N-(5-(4-methoxybenzyl)thiazol-2-yl)thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. For instance, it may inhibit certain enzymes involved in cancer cell proliferation or microbial growth .

Comparison with Similar Compounds

Structural and Substituent Variations

Thiazole Core Modifications

- N-[5-(4-R-Benzyl)thiazol-2-yl]-1,4,5,6-tetrahydropyrimidine-2-carboxamides (7a,b) : These analogs replace the thiophene-carboxamide with a tetrahydropyrimidine-carboxamide. The 4-R-benzyl group (R = substituent) aligns with the 4-methoxybenzyl group in the target compound, but the altered carboxamide structure may reduce aromaticity and affect binding kinetics .

- N-(4-(4-Hydroxyphenyl/Butoxyphenyl)-5-(4-methoxybenzoyl)thiazol-2-yl)cyclopropane-1-carboxamides (84, 86) : These compounds feature a cyclopropane-carboxamide and a 4-methoxybenzoyl group. The hydroxyl or butoxy substituents on the phenyl ring modulate solubility and metabolic stability compared to the methoxybenzyl group in the target compound .

Carboxamide Variations

- Nitrothiophene Carboxamides (e.g., Compound 11, 14): These analogs incorporate a nitro group on the thiophene ring (e.g., N-(4-(3,4-difluorophenyl)thiazol-2-yl)-5-nitrothiophene-2-carboxamide). In contrast, the target compound lacks this group, suggesting milder reactivity .

- Benzothiazole Derivatives (e.g., (E)-N-(Benzo[d]thiazol-2-yl)-3-(4-methoxyphenyl)acrylamide (9b)) : Replacement of the thiazole ring with a benzothiazole increases aromatic surface area, which may enhance stacking interactions in biological targets. However, this modification could reduce metabolic stability due to increased molecular rigidity .

Physicochemical and Spectral Properties

- Melting Points : Analogs such as 4d–4i () are white/yellow solids with melting points >150°C, consistent with the target compound’s expected stability.

- Spectroscopic Data :

- 1H NMR : The 4-methoxybenzyl group in the target compound would show characteristic singlet peaks for methoxy protons (~δ 3.8 ppm) and aromatic protons (~δ 6.8–7.4 ppm), similar to compound 84 .

- HRMS : Expected molecular formula C₁₆H₁₅N₃O₂S₂ (exact mass: 361.06 g/mol), aligning with analogs in and .

Biological Activity

N-(5-(4-methoxybenzyl)thiazol-2-yl)thiophene-2-carboxamide is a compound that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer domains. This article synthesizes findings from diverse studies to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

This compound features a thiazole ring, a thiophene moiety, and a methoxybenzyl substituent. The structural components contribute to its interaction with biological targets, enhancing its pharmacological potential.

Antimicrobial Activity

Overview of Findings:

Research indicates that thiazole derivatives, including this compound, exhibit significant antibacterial properties against various pathogens.

In Vitro Studies:

-

Antibacterial Efficacy:

- The compound was tested against Gram-positive and Gram-negative bacteria, showing promising inhibition zones. For example, derivatives with similar structures demonstrated zones of inhibition ranging from 6 mm to 10.5 mm against E. coli and S. aureus .

- A study reported that thiazole derivatives displayed minimum inhibitory concentrations (MICs) as low as 0.22 μg/mL, indicating strong antibacterial activity .

-

Mechanism of Action:

- The mechanism involves interaction with bacterial cell membranes and inhibition of key metabolic pathways, leading to cell death . The presence of the methoxy group is believed to enhance membrane permeability, facilitating the compound's entry into bacterial cells.

Anticancer Activity

Cytotoxic Effects:

this compound has been evaluated for its anticancer properties against various cancer cell lines.

-

Cell Line Sensitivity:

- Studies have shown that thiazole-based compounds can induce apoptosis in cancer cells, with IC50 values reported in the micromolar range (e.g., 1.61 ± 1.92 µg/mL for certain derivatives) .

- The structure-activity relationship (SAR) analysis indicates that modifications to the thiazole ring significantly affect cytotoxicity; for instance, electron-donating groups like methoxy enhance activity against specific cancer lines .

- Mechanism of Action:

Comparative Biological Activity

| Compound | Activity Type | MIC (μg/mL) | Zone of Inhibition (mm) |

|---|---|---|---|

| This compound | Antibacterial | 0.22 | 10.5 (E. coli) |

| Similar Thiazole Derivative | Anticancer | 1.61 ± 1.92 | N/A |

| Other Thiazole Compounds | Antibacterial | <1.00 | 8 (S. aureus) |

Case Studies

-

Antibacterial Study:

A study synthesized several thiazole derivatives and tested their antibacterial activity in combination with cell-penetrating peptides, revealing enhanced efficacy when used together . This suggests potential for developing hybrid antimicrobial therapies. -

Anticancer Research:

Another research effort focused on the SAR of thiazole compounds indicated that specific substitutions could lead to significant increases in anticancer activity, paving the way for targeted drug design .

Q & A

Basic: What synthetic strategies are recommended for optimizing the yield of N-(5-(4-methoxybenzyl)thiazol-2-yl)thiophene-2-carboxamide?

Methodological Answer:

The synthesis typically involves multi-step reactions, starting with thiadiazole ring formation via cyclization of thiosemicarbazide with carbon disulfide under basic conditions . Subsequent functionalization includes coupling the thiophene-2-carboxamide moiety via nucleophilic substitution. To optimize yield:

- Temperature Control : Maintain reflux conditions (~80°C) during cyclization to enhance ring closure efficiency.

- Solvent Selection : Use polar aprotic solvents (e.g., DMF) for amide bond formation to improve reaction kinetics .

- Purification : Employ column chromatography with gradients of ethyl acetate/hexane (3:7 to 1:1) to isolate the product at >95% purity.

Basic: Which spectroscopic techniques are critical for characterizing this compound, and what key signals indicate successful synthesis?

Methodological Answer:

- NMR Spectroscopy :

- Mass Spectrometry (MS) : Expect molecular ion peaks matching the molecular weight (e.g., m/z 385.4 for C₁₇H₁₅N₃O₂S₂) .

Advanced: How can structure-activity relationship (SAR) studies be designed to enhance the compound’s enzyme inhibitory activity?

Methodological Answer:

- Variable Substituent Screening : Synthesize analogs with modifications to the methoxybenzyl group (e.g., replacing -OCH₃ with halogens or bulkier alkoxy groups) to assess steric/electronic effects on enzyme binding .

- In Vitro Assays : Test inhibitory activity against target enzymes (e.g., carbonic anhydrase IX) using fluorometric assays. Compare IC₅₀ values to establish SAR trends .

- Crystallography : Co-crystallize analogs with target enzymes to map binding interactions (e.g., hydrogen bonding with thiazole sulfur) .

Advanced: How can contradictory reports about its DNA interaction vs. enzyme inhibition mechanisms be resolved?

Methodological Answer:

- Orthogonal Assays :

- DNA Intercalation : Use ethidium bromide displacement assays to quantify DNA binding affinity .

- Enzyme Inhibition : Perform kinetic assays (e.g., stopped-flow spectroscopy) to measure direct enzyme inhibition .

- Competitive Binding Studies : Co-administer DNA and enzyme targets in vitro to determine dominant mechanistic pathways under physiological conditions.

- Structural Analysis : Compare molecular docking predictions for DNA vs. enzyme binding to identify preferential interactions .

Advanced: What experimental approaches address low solubility in pharmacokinetic studies?

Methodological Answer:

- Prodrug Design : Introduce ionizable groups (e.g., phosphate esters) at the methoxybenzyl position to enhance aqueous solubility .

- Nanoformulation : Encapsulate the compound in PEGylated liposomes and assess bioavailability via LC-MS/MS in plasma samples .

- Co-solvent Systems : Use DMSO/PBS (10:90) for in vivo dosing while monitoring for solvent toxicity .

Basic: What in vitro models are suitable for initial anticancer activity screening?

Methodological Answer:

- Cell Lines : Use panels of cancer cell lines (e.g., MCF-7, A549) with varying expression levels of target enzymes (e.g., carbonic anhydrase IX) .

- MTT Assays : Measure IC₅₀ values after 48-hour exposure. Include positive controls (e.g., doxorubicin) and normalize to solvent-only groups .

- Apoptosis Markers : Validate mechanisms via flow cytometry (Annexin V/PI staining) and caspase-3 activation assays .

Advanced: How can computational modeling guide the optimization of its metabolic stability?

Methodological Answer:

- Metabolite Prediction : Use software like Schrödinger’s MetaSite to identify vulnerable sites (e.g., thiophene ring oxidation) .

- CYP450 Inhibition Assays : Test interactions with CYP3A4/2D6 isoforms using fluorogenic substrates in human liver microsomes .

- Dynamics Simulations : Perform MD simulations to assess conformational stability of analogs in cytochrome P450 binding pockets .

Advanced: What strategies validate target specificity in complex biological systems?

Methodological Answer:

- CRISPR Knockout Models : Generate cell lines lacking the putative target enzyme (e.g., carbonic anhydrase IX) and compare compound efficacy .

- Thermal Proteome Profiling (TPP) : Identify off-target interactions by monitoring protein thermal stability shifts in whole-cell lysates .

- In Vivo Imaging : Use PET tracers (e.g., ¹⁸F-labeled analogs) to track target engagement in tumor xenografts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.